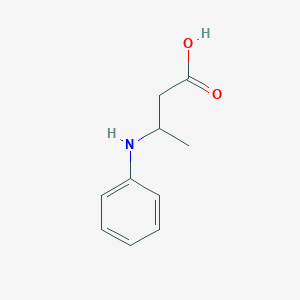
(S)-3-(Phenylamino) butanoicacid
描述
(S)-3-(Phenylamino) butanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a phenyl group attached to the amino group of butanoic acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Phenylamino) butanoic acid can be achieved through several methods. One common approach involves the Strecker synthesis, which is a multi-step process that includes the formation of an α-aminonitrile intermediate followed by hydrolysis to yield the desired amino acid . The reaction conditions typically involve the use of acidic or basic catalysts to facilitate the hydrolysis step.
Industrial Production Methods
In industrial settings, the production of (S)-3-(Phenylamino) butanoic acid may involve more efficient and scalable methods. One such method is the use of enzymatic catalysis, where specific enzymes are employed to catalyze the formation of the amino acid under mild conditions. This approach is advantageous due to its high selectivity and environmentally friendly nature.
化学反应分析
Types of Reactions
(S)-3-(Phenylamino) butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the amino group to a nitro group or other oxidized forms.
Reduction: The reduction of the carboxyl group to an alcohol or aldehyde.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols or aldehydes.
科学研究应用
(S)-3-(Phenylamino) butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of (S)-3-(Phenylamino) butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. These metabolites can then participate in different biochemical pathways, exerting their effects on cellular functions .
相似化合物的比较
Similar Compounds
®-3-(Phenylamino) butanoic acid: The enantiomer of (S)-3-(Phenylamino) butanoic acid, which may have different biological activities.
Phenylalanine: An essential amino acid with a similar structure but different functional properties.
Tyrosine: Another amino acid with a phenyl group, involved in the synthesis of neurotransmitters.
Uniqueness
(S)-3-(Phenylamino) butanoic acid is unique due to its specific stereochemistry, which can influence its interactions with biological molecules and its overall reactivity. This stereochemistry can result in distinct biological activities compared to its enantiomer and other similar compounds .
属性
分子式 |
C10H13NO2 |
|---|---|
分子量 |
179.22 g/mol |
IUPAC 名称 |
3-anilinobutanoic acid |
InChI |
InChI=1S/C10H13NO2/c1-8(7-10(12)13)11-9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3,(H,12,13) |
InChI 键 |
FXGNIWAMJJDYMZ-UHFFFAOYSA-N |
规范 SMILES |
CC(CC(=O)O)NC1=CC=CC=C1 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
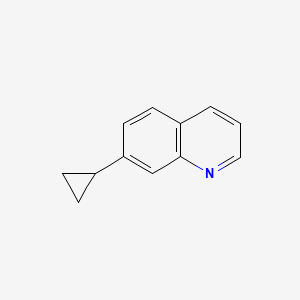
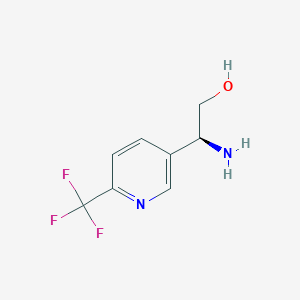
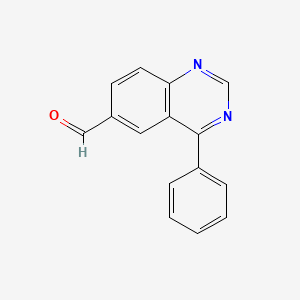
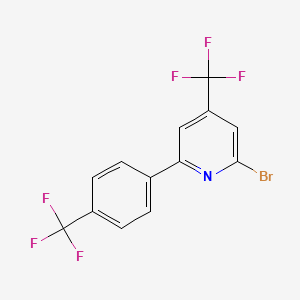
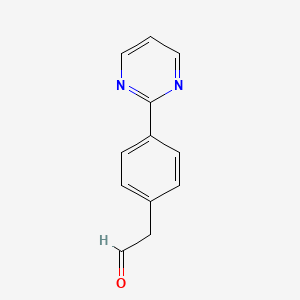
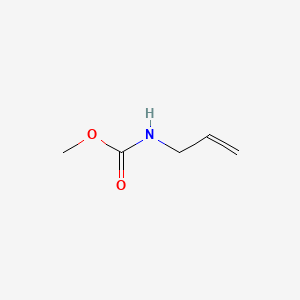
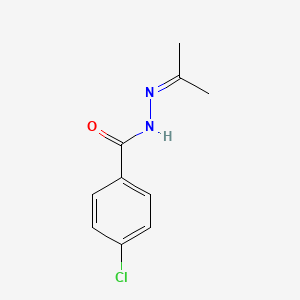
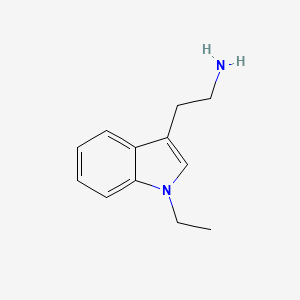
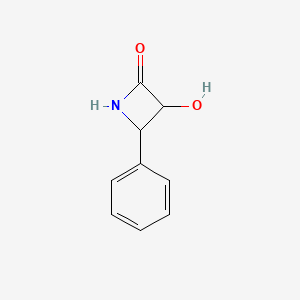

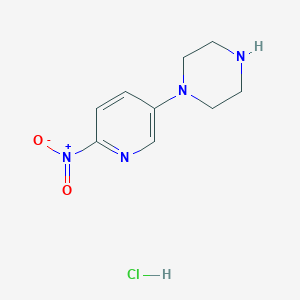
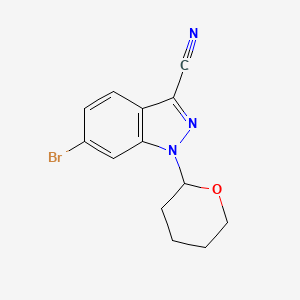
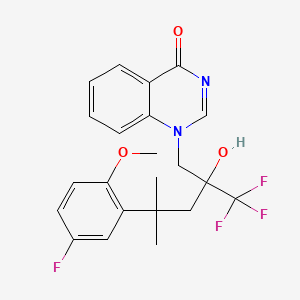
![2-[(2-chloropyridine-3-carbonyl)amino]acetic acid](/img/structure/B8792820.png)
